Dominant Circulating Metabolite: The Glucuronide Conjugate Accounts for the Vast Majority of Alverine-Related Exposure
Following a single 120 mg oral dose of alverine citrate in healthy volunteers, the systemic exposure (AUC₀₋ₜ) of 4-hydroxy alverine glucuronide (1,996,700 pg·h/mL) is approximately 130-fold higher than that of free 4-hydroxy alverine (15,336 pg·h/mL) and approximately 31-fold higher than that of unchanged alverine (64,743 pg·h/mL). The parent drug alverine represents only about 3% of total circulating alverine-related material, whereas total 4-hydroxy alverine (free plus conjugated) accounts for 94% [1]. This demonstrates that the glucuronide conjugate is the analytically dominant species, and any robust bioanalytical method intended for pharmacokinetic or bioequivalence assessment must be capable of quantifying this metabolite.
| Evidence Dimension | Systemic exposure (AUC₀₋ₜ) following single 120 mg oral dose |
|---|---|
| Target Compound Data | 1,996,700 pg·h/mL (mean) |
| Comparator Or Baseline | Alverine (parent): 64,743 pg·h/mL; 4-Hydroxy Alverine (free): 15,336 pg·h/mL; N-Desethyl Alverine: 51,746 pg·h/mL |
| Quantified Difference | ~31-fold higher than parent alverine; ~130-fold higher than free 4-hydroxy alverine; ~39-fold higher than N-desethyl alverine |
| Conditions | Open-label, single-dose, one-period study in 12 fasting healthy Caucasian volunteers; Spasmonal Forte 120 mg hard capsule; HPLC-MS/MS quantification. |
Why This Matters
Procurement of this specific glucuronide reference standard is indispensable for any laboratory tasked with developing a validated assay for alverine bioequivalence or therapeutic drug monitoring, as it is the quantitatively dominant analyte in human plasma.
- [1] Rizea-Savu, S., Dinescu, V. C., Mircioiu, C., et al. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451 (2021). View Source
